5-(3-Chlorophenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)thiophene-2-carboxylic acid: is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 g/mol . This compound is characterized by a thiophene ring substituted with a carboxylic acid group at the 2-position and a 3-chlorophenyl group at the 5-position. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Substitution Reactions: The 3-chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-(3-chlorophenyl)thiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with unique electronic properties .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the behavior of thiophene derivatives in biological systems .
Medicine: Although not used directly as a drug, this compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the 3-chlorophenyl group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure with a bromine atom instead of a chlorine atom.
5-(3-Bromophenyl)thiophene-2-carboxylic acid: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness: 5-(3-chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(3-chlorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPUGXCVVHZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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